3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-propanoic acid
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Overview
Description
3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-propanoic acid is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the nitrophenyl group and the oxadiazole ring in this compound imparts unique chemical and biological properties, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-propanoic acid typically involves the reaction of 4-nitrobenzonitrile with hydroxylamine hydrochloride to form 4-nitrophenyl amidoxime. This intermediate is then cyclized with a suitable carboxylic acid derivative, such as ethyl chloroacetate, under basic conditions to yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-propanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Cyclization: Carboxylic acid derivatives and bases like sodium ethoxide.
Major Products Formed
Reduction: 3-(4-Aminophenyl)-1,2,4-oxadiazole-5-propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: More complex heterocyclic compounds.
Scientific Research Applications
3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-propanoic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can damage cellular components. The oxadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylboronic acid: Similar in structure due to the presence of the nitrophenyl group but differs in its boronic acid functionality.
1,3,4-Thiadiazole derivatives: Share the heterocyclic nature but contain sulfur instead of oxygen in the ring.
Indole derivatives: Contain a different heterocyclic system but exhibit similar biological activities
Uniqueness
3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-propanoic acid is unique due to the combination of the nitrophenyl group and the oxadiazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H9N3O5 |
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Molecular Weight |
263.21 g/mol |
IUPAC Name |
3-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
InChI |
InChI=1S/C11H9N3O5/c15-10(16)6-5-9-12-11(13-19-9)7-1-3-8(4-2-7)14(17)18/h1-4H,5-6H2,(H,15,16) |
InChI Key |
QVBPNNMACQAWFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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